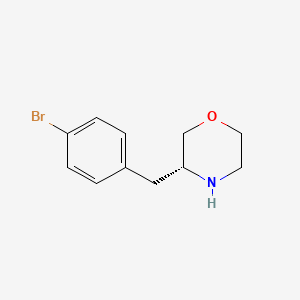

(R)-3-(4-Bromobenzyl)morpholine

Description

The Morpholine (B109124) Ring System: A Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

Historical Context and Evolution of Morpholine in Bioactive Molecules

The morpholine scaffold is a recurring feature in a wide array of approved drugs and experimental therapeutic candidates, justifying its classification as a "privileged structure" in medicinal chemistry. nih.gov Its incorporation into drug molecules is a well-established strategy to enhance properties such as aqueous solubility, metabolic stability, and bioavailability. thieme-connect.com Historically, the value of the morpholine ring was recognized for its ability to improve the pharmacokinetic profile of a molecule. nih.govresearchgate.net A number of morpholine-containing drugs have been on the market for decades, including the antidepressant moclobemide (B1677376) (1992) and the antiemetic aprepitant (B1667566) (2003). nih.gov More recent analysis shows a continued trend, with 14 new morpholine-containing drugs approved by the U.S. FDA between 2012 and 2023, half of which are anticancer agents. thieme-connect.com The morpholine moiety is often integral to the pharmacophore of enzyme inhibitors and can confer selective affinity for a wide range of biological receptors. nih.gov It is a building block in the synthesis of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com

Conformational Flexibility and Structural Characteristics of the Morpholine Nucleus

The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat form. acs.org Within the chair conformation, the hydrogen atom on the nitrogen can exist in either an equatorial (Chair-Eq) or axial (Chair-Ax) position, with the equatorial conformer being the more stable of the two. acs.org This conformational flexibility, an equilibrium between chair and skew-boat topologies, is a key feature. nih.govacs.org It allows the morpholine ring to act as a versatile scaffold, orienting its substituents in optimal positions for interaction with biological targets. nih.govacs.org

The presence of the ether oxygen atom opposite the nitrogen atom influences the ring's electronic properties. It withdraws electron density from the nitrogen, making it less basic (pKa of conjugate acid ≈ 8.4-8.7) than comparable secondary amines like piperidine (B6355638). thieme-connect.comwikipedia.org This reduced basicity is often advantageous in drug design. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions, allowing for a combination of hydrophilic and lipophilic interactions. researchgate.netacs.orgtaylorandfrancis.com

Table 1: Key Properties of the Morpholine Nucleus

| Property | Description | Significance in Drug Design |

|---|---|---|

| Scaffold Type | Saturated 6-membered heterocycle | Privileged structure in medicinal chemistry. nih.govresearchgate.net |

| Key Functional Groups | Secondary Amine, Ether | Imparts a unique combination of physicochemical properties. atamankimya.com |

| Conformation | Predominantly a flexible chair conformation. acs.orgacs.org | Allows for optimal positioning of substituents for target binding. acs.org |

| Basicity (pKa) | ~8.4 - 8.7 | Reduced basicity compared to similar amines, which can be favorable for pharmacokinetics. thieme-connect.comacs.org |

| Interactions | Hydrogen bond acceptor (oxygen), hydrophobic interactions. researchgate.netacs.org | Can engage in multiple types of interactions with biological targets. acs.org |

Significance of Stereochemistry in Drug Design and Development, with Emphasis on Chiral Morpholines

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug design. patsnap.com For chiral molecules—those that are non-superimposable on their mirror images—the spatial arrangement can have profound effects on biological activity. patsnap.comresearchgate.net

Impact of Enantiomeric Purity on Molecular Recognition and Biological Activity

Chiral drugs can exist as a pair of enantiomers (mirror-image isomers). wikipedia.org While enantiomers have identical physical properties in a non-chiral environment, they can interact differently with the chiral environments of the body, such as enzymes and receptors. nih.gov This is because biological targets are themselves chiral, and the "fit" of a drug molecule into its binding site is highly dependent on its 3D shape. patsnap.com

Consequently, the two enantiomers of a chiral drug can have widely different pharmacological profiles. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful or toxic effects. patsnap.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen causing severe birth defects, is a stark example of the critical importance of stereochemistry in drug safety. patsnap.com

Therefore, achieving high enantiomeric purity—isolating the desired enantiomer from the unwanted one—is a crucial goal in modern drug development. nih.govlibretexts.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug and develop single-enantiomer products. nih.gov The use of enantiomerically pure drugs can lead to improved therapeutic indices, greater selectivity for the biological target, and more predictable pharmacokinetic profiles. patsnap.comnih.gov The ability to distinguish between enantiomers is critical, as their interactions are foundational to many processes in biochemistry and drug development. acs.orgnih.gov

The Role of Halogenation, Specifically Bromine, in Modulating Molecular Interactions and Biological Properties

The introduction of halogen atoms into a drug's structure is a common strategy in medicinal chemistry to fine-tune its properties. ump.edu.pl Bromine, in particular, can significantly influence a molecule's therapeutic activity and its interactions with biological targets. ump.edu.plump.edu.pl

Principles of Halogen Bonding and its Influence on Ligand-Target Interactions

Once thought to be simple lipophilic substituents, it is now understood that heavier halogen atoms like bromine and iodine can act as halogen bond (XB) donors. nih.gov This non-covalent interaction occurs because of a phenomenon known as the "sigma-hole" (σ-hole). ump.edu.pl In a molecule where a bromine atom is covalently bonded to another atom (e.g., carbon), the electron density around the bromine is not uniform. A region of lower electron density, and thus positive electrostatic potential, forms on the halogen atom along the axis of the covalent bond. ump.edu.pl

This positive σ-hole can interact attractively with a Lewis base or any electron-rich region, such as the oxygen, nitrogen, or sulfur atoms found in the amino acid residues of a protein. ump.edu.plnih.govbiorxiv.org Halogen bonding is a directional interaction that can significantly contribute to the binding affinity and specificity of a ligand for its target protein. nih.govnih.gov The strength of this interaction increases from chlorine to bromine to iodine. ump.edu.pl By strategically placing a bromine atom in a molecule like (R)-3-(4-Bromobenzyl)morpholine, medicinal chemists can introduce an additional, stabilizing interaction with the target protein, potentially enhancing the compound's potency and efficacy. ump.edu.plnih.gov Computational studies and analysis of protein-ligand crystal structures have confirmed the importance of halogen bonds in stabilizing these complexes. nih.govfigshare.comacs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aprepitant |

| Clobazam |

| Doxapram |

| Eteplirsen |

| Finafloxacin |

| Gefitinib |

| Linezolid |

| Moclobemide |

| Mycophenolate mofetil |

| NVP-BKM120 |

| Phendimetrazine |

| Reboxetine |

| Rivaroxaban |

| Thalidomide |

| Piperidine |

Strategic Introduction of Bromine for Enhanced Potency and Selectivity

In the rational design of pharmacologically active molecules, the incorporation of halogen atoms is a well-established strategy to modulate a compound's physicochemical properties and enhance its biological activity. The introduction of a bromine atom into a lead compound, a process sometimes referred to as "bromination," is a sophisticated tactic used by medicinal chemists to improve potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov The specific placement of a bromine atom on the phenyl ring of the benzyl (B1604629) group in this compound is a deliberate design choice rooted in the unique properties of bromine, including its size, electronegativity, and ability to form specific non-covalent interactions. tandfonline.comacs.org

One of the most significant contributions of bromine to ligand-receptor interactions is its capacity to act as a halogen bond donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a biological target like a protein or enzyme. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen, following the trend Iodine > Bromine > Chlorine > Fluorine. acs.org Consequently, substituting a hydrogen atom with bromine can introduce a new, potent binding interaction that can significantly increase the affinity of a ligand for its target, often leading to an increase in potency of up to an order of magnitude. acs.org

The morpholine ring itself is considered a "privileged" scaffold in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS). e3s-conferences.orgacs.orgnih.gov Its structure provides an optimal balance of hydrophilicity and lipophilicity, which can improve properties like blood-brain barrier permeability. tandfonline.com When combined with a strategically placed bromine atom on a benzyl substituent, the resulting molecule can achieve high affinity and selectivity for its intended biological target. For instance, in the development of ligands for dopamine (B1211576) receptors, the presence and position of a halogen on a benzyl ring attached to a heterocyclic core have been shown to be critical factors in modulating receptor affinity. acs.orgnih.gov Studies on 1-benzyl-tetrahydroisoquinoline derivatives revealed that 2'-bromobenzyl and 2',4'-dichlorobenzyl substitutions resulted in high affinity for dopamine D1-like and D2-like receptors. nih.gov

The influence of halogen substitution is a key consideration in Structure-Activity Relationship (SAR) studies. Such studies systematically evaluate how changes in a molecule's structure affect its biological activity. For various heterocyclic scaffolds, the introduction of an electron-withdrawing group like a halogen on an associated phenyl ring has been shown to enhance potency. esisresearch.orgmdpi.com The data below illustrates how halogen substitution can impact the inhibitory activity of different compound series.

| Compound | Substituents | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Tribromoquinoline | 3,6,8-tribromo | C6, HeLa, HT29 | No inhibitory activity |

| Tetrabromo-methoxyquinoline | 3,5,6,7-tetrabromo, 8-methoxy | C6 | 70.3 |

| Tetrabromo-methoxyquinoline | 3,5,6,7-tetrabromo, 8-methoxy | HeLa | 81.4 |

| Tetrabromo-methoxyquinoline | 3,5,6,7-tetrabromo, 8-methoxy | HT29 | 62.6 |

| Dibromo-nitroquinoline | 6,8-dibromo, 5-nitro | C6 | 50.0 |

| Dibromo-nitroquinoline | 6,8-dibromo, 5-nitro | HeLa | 24.1 |

| Dibromo-nitroquinoline | 6,8-dibromo, 5-nitro | HT29 | 26.2 |

This table demonstrates that specific bromination patterns on the quinoline scaffold result in significant anticancer activity where a simpler bromination pattern did not.

Similarly, the development of neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for antiemetic purposes, frequently employs halogenated benzyl groups on morpholine or morpholine-like scaffolds. nih.govnih.govresearchgate.netpsu.edu The drug Aprepitant, a potent NK-1 antagonist, features two fluorine atoms on a benzyl ring, highlighting the importance of halogenation for high-affinity binding to this receptor. mdpi.com The strategic placement of bromine in this compound likely serves a similar purpose: to engage in specific, affinity-enhancing halogen bonds within the binding pocket of its target receptor, thereby increasing its potency and selectivity over other, non-halogenated analogues.

| Compound Base Structure | Substituent (R) | Substituent (R1) | MIC (µg/ml) |

|---|---|---|---|

| Benzoxazole | -H | -H | >100 |

| Benzoxazole | -NO₂ | -H | 12.5 |

| Benzoxazole | -H | -Cl | 50 |

| Benzimidazole | -H | -H | >100 |

| Benzimidazole | -NO₂ | -H | 12.5 |

| Benzothiazole | -H | -Cl | 6.25 |

This table illustrates that the introduction of electron-withdrawing groups, such as nitro or chloro, significantly enhances the antifungal potency of benzazole derivatives.

The selection of bromine over other halogens is a calculated choice based on a balance of properties. While iodine forms stronger halogen bonds, it is also larger and more lipophilic, which can negatively impact pharmacokinetics. acs.org Chlorine is smaller and less polarizable than bromine, potentially forming weaker halogen bonds. acs.org Bromine, therefore, offers a favorable compromise, providing a moderate electronegativity and significant polarizability that can lead to potent halogen bonds and improved ligand-protein interactions without the potential disadvantages of heavier or lighter halogens. tandfonline.com This strategic use of bromine is a key element in optimizing the pharmacological profile of molecules like this compound for contemporary chemical research.

Structure

3D Structure

Properties

CAS No. |

1438397-67-1 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(3R)-3-[(4-bromophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m1/s1 |

InChI Key |

UMJVZIIQKVJDQP-LLVKDONJSA-N |

Isomeric SMILES |

C1COC[C@H](N1)CC2=CC=C(C=C2)Br |

Canonical SMILES |

C1COCC(N1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 4 Bromobenzyl Morpholine and Chiral 3 Substituted Morpholine Derivatives

Enantioselective Synthesis of 3-Substituted Morpholines

The demand for enantiopure morpholine (B109124) derivatives has driven the development of sophisticated synthetic strategies that can control the stereochemistry of the heterocyclic core. Catalytic asymmetric methods are at the forefront of this research, offering efficient and atom-economical routes to these valuable compounds.

Modern organic synthesis has increasingly moved towards catalytic solutions for constructing complex chiral molecules. In the context of 3-substituted morpholines, asymmetric catalysis provides a powerful tool for establishing the desired stereocenter with high fidelity, avoiding the need for chiral auxiliaries or stoichiometric chiral reagents.

An efficient and practical catalytic strategy for the enantioselective synthesis of 3-substituted morpholines involves a tandem, sequential, one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). bohrium.comnih.govorganic-chemistry.org This approach begins with ether-containing aminoalkyne substrates, which first undergo an intramolecular hydroamination reaction. A commercially available bis(amidate)bis(amido)Ti catalyst is utilized for this step, which regioselectively cyclizes the aminoalkyne to form a cyclic imine intermediate. nih.gov

Following the complete formation of the imine, a second catalyst is introduced in situ to perform the asymmetric reduction. The well-established Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, effectively reduces the imine to the corresponding chiral morpholine. nih.gov This one-pot procedure is highly efficient, affording a variety of 3-substituted morpholines in good yields and with excellent enantiomeric excesses, typically exceeding 95% ee. nih.govorganic-chemistry.org The method demonstrates broad functional group tolerance, accommodating both aromatic and alkyl substituents on the starting aminoalkyne. organic-chemistry.org This scalability and operational simplicity make it an attractive alternative to traditional, multi-step synthetic routes. organic-chemistry.org

| Substrate (R group) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 1. Ti(NMe₂)₂(dbm)₂ 2. RuCl(S,S)-Ts-DPEN | 75 | >95 |

| 4-Methoxyphenyl | 1. Ti(NMe₂)₂(dbm)₂ 2. RuCl(S,S)-Ts-DPEN | 72 | >95 |

| 4-Fluorophenyl | 1. Ti(NMe₂)₂(dbm)₂ 2. RuCl(S,S)-Ts-DPEN | 78 | >95 |

| Cyclohexyl | 1. Ti(NMe₂)₂(dbm)₂ 2. RuCl(S,S)-Ts-DPEN | 70 | 95 |

The success of the asymmetric transfer hydrogenation step is critically dependent on the chiral ligand coordinated to the ruthenium center. The [(S,S)-Ts-DPEN] ligand plays a pivotal role in achieving high levels of stereocontrol. nih.gov Mechanistic investigations have revealed that the high enantioselectivity is a result of specific interactions between the substrate and the catalyst. nih.govorganic-chemistry.org

A crucial factor is the presence of a hydrogen-bonding interaction between the ether oxygen atom in the backbone of the substrate and the N-H group of the tosylated diamine ligand on the ruthenium catalyst. nih.gov This interaction helps to lock the cyclic imine intermediate into a specific conformation during the hydride transfer step, effectively directing the hydride to one face of the C=N double bond. This mechanistic understanding not only explains the observed absolute stereochemistry but also allows for the rational extension of the methodology to other substrates, such as those for the synthesis of chiral piperazines, where a nitrogen atom acts as the hydrogen bond acceptor. nih.gov The interplay of steric effects and these non-covalent interactions is fundamental to the catalyst's ability to discriminate between the enantiotopic faces of the imine, leading to the high enantiomeric excesses observed. organic-chemistry.org

Transition metal catalysis offers a diverse toolbox for the construction of heterocyclic rings. Beyond the tandem reactions described above, direct cyclization strategies, such as palladium-catalyzed carboamination, have been explored for the synthesis of stereodefined morpholine structures.

Palladium-catalyzed carboamination has emerged as a powerful method for the synthesis of various nitrogen-containing heterocycles. This strategy has been successfully applied to the stereoselective synthesis of substituted morpholines, particularly cis-3,5-disubstituted derivatives. nih.gov The key step involves an intramolecular cyclization of an O-allyl ethanolamine derivative coupled with an aryl or alkenyl bromide. nih.gov

The process starts from an enantiomerically pure amino alcohol, which ensures the final product's chirality. nih.gov The reaction is typically catalyzed by a system composed of Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as tri(2-furyl)phosphine (P(2-furyl)₃), with sodium tert-butoxide (NaOtBu) as the base. nih.gov The reaction proceeds with high diastereoselectivity, generating the cis-disubstituted morpholine as a single stereoisomer in moderate to good yields. nih.gov This substrate-controlled approach provides reliable access to enantiopure morpholines that would be challenging to obtain through other methods. While highly successful for pyrrolidines, a broadly applicable enantioselective catalytic version of this reaction for 3-substituted morpholines remains a developmental goal. nih.gov

| Substrate (R group) | Aryl Bromide | Catalyst System | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Benzyl (B1604629) | 4-Bromotoluene | Pd(OAc)₂ / P(2-furyl)₃ / NaOtBu | 66 | Single isomer |

| Methyl | 4-Bromotoluene | Pd(OAc)₂ / P(2-furyl)₃ / NaOtBu | 65 | Single isomer |

| Isopropyl | Bromobenzene | Pd(OAc)₂ / P(2-furyl)₃ / NaOtBu | 61 | Single isomer |

| Benzyl | 2-Bromonaphthalene | Pd(OAc)₂ / P(2-furyl)₃ / NaOtBu | 72 | Single isomer |

In recent years, electro-organic synthesis has gained prominence as a sustainable and powerful tool for constructing complex molecules. Electrochemical methods have been developed for the synthesis of substituted morpholines, offering an operationally simple and scalable alternative to traditional reagent-based chemistry.

An efficient electrochemical approach involves an intramolecular etherification reaction triggered by anodic oxidation. This method utilizes N-acyl-α-amino acids as starting materials. The key step is an electrochemical decarboxylation of the carboxylic acid group, which generates a carbocation intermediate. This cation is then trapped intramolecularly by a pendant hydroxyl group, leading to the formation of the morpholine ring. This decarboxylative cyclization provides access to a wide range of 2,6-multisubstituted morpholine derivatives in high yields.

A significant advantage of this electrochemical strategy is its ability to efficiently generate sterically hindered morpholines, such as 2,2,6,6-tetrasubstituted derivatives, which are often difficult to synthesize using conventional methods. The process is operationally simple and has been demonstrated to be easily scalable, highlighting its potential for practical applications in medicinal chemistry and organic synthesis.

Transition Metal-Catalyzed Cyclization Reactions for Chiral Morpholine Scaffolds

Introduction and Functionalization of the 4-Bromobenzyl Moiety

The 4-bromobenzyl group is a key structural component of (R)-3-(4-Bromobenzyl)morpholine, and its introduction requires specific and efficient synthetic strategies. These strategies often focus on the regioselective bromination of a benzyl precursor or the formation of the carbon-carbon bond that links the benzyl group to the morpholine core.

Regioselective bromination is a critical step in the synthesis of precursors for this compound. The goal is to introduce a bromine atom specifically at the para-position (position 4) of the benzyl ring. This can be achieved through various electrophilic aromatic substitution reactions.

One common method involves the direct bromination of a suitable benzyl derivative using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions that favor para-substitution. nih.gov The choice of solvent and reaction temperature can significantly influence the regioselectivity of the bromination. For instance, using a non-polar solvent can often enhance the selectivity for the para-isomer.

Another approach is the use of a directing group on the benzyl precursor that sterically or electronically favors bromination at the desired position. For example, a bulky protecting group on a nearby functional group can hinder substitution at the ortho-positions, thereby promoting para-bromination.

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature, fluorescent lamp | High for benzylic bromination | organic-chemistry.org |

| Bromine (Br₂) | Dichloromethane, -78°C | Dependent on substrate | banglajol.info |

| NBS | Chloroform, 1% pyridine | Mixture of isomers for unsubstituted bacteriochlorin | nih.gov |

This table provides examples of bromination reagents and conditions, noting that selectivity is highly dependent on the specific substrate and reaction parameters.

An alternative to direct bromination is the formation of the 4-bromobenzyl moiety through coupling reactions. These methods involve the reaction of a morpholine precursor bearing a suitable functional group with a 4-bromobenzyl halide or a related electrophile. smolecule.com

For instance, the reaction of a 3-substituted morpholine with 4-bromobenzyl bromide in the presence of a base can lead to the desired product. smolecule.com This nucleophilic substitution reaction is a straightforward approach for introducing the bromobenzyl group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be employed. These methods offer a high degree of control and are tolerant of a wide range of functional groups. For example, a morpholine derivative with a boronic acid or ester at the 3-position can be coupled with a 4-bromo-substituted aromatic compound.

| Coupling Reaction | Reactants | Catalyst | Key Features |

| Nucleophilic Substitution | Morpholine, 4-bromobenzyl bromide | Base (e.g., K₂CO₃) | Direct formation of the C-N bond. smolecule.com |

| Suzuki Coupling | Aryl boronic acid, Aryl halide | Palladium catalyst | Forms a C-C bond, versatile. |

| Heck Coupling | Alkene, Aryl halide | Palladium catalyst | Forms a C-C bond, suitable for unsaturated precursors. |

| Buchwald-Hartwig Amination | Amine, Aryl halide | Palladium catalyst | Forms a C-N bond, widely used for N-arylation. researchgate.net |

This table summarizes common coupling reactions that can be utilized to form the bromobenzyl linkage.

Synthetic Route Optimization and Process Chemistry Considerations for this compound

The development of efficient and scalable synthetic routes is a primary concern in process chemistry. For this compound and its analogs, this involves optimizing reaction conditions, minimizing the number of synthetic steps, and considering the environmental impact of the synthesis.

The synthesis of analogs of this compound often requires versatile and scalable routes that can accommodate a variety of substituents. One approach is to develop a common intermediate that can be readily functionalized in the final steps of the synthesis. nih.gov This late-stage functionalization strategy allows for the rapid generation of a library of analogs for structure-activity relationship studies.

For example, a protected (R)-3-hydroxymethylmorpholine could serve as a versatile intermediate. The hydroxyl group can be converted into a leaving group, followed by displacement with a variety of organometallic reagents to introduce different benzyl analogs. Alternatively, the nitrogen of the morpholine ring can be functionalized with various substituted benzyl groups. chemrxiv.org

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve the efficiency and scalability of a synthetic route. organic-chemistry.org These approaches reduce the need for intermediate purification steps, saving time and resources.

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researcher.life For the synthesis of this compound and other morpholine derivatives, this involves the use of safer solvents, renewable starting materials, and catalytic methods that reduce waste. nih.gov

One green approach is the use of biocatalysis, where enzymes are used to perform specific transformations with high chemo-, regio-, and stereoselectivity. semanticscholar.org For example, a lipase could be used for the kinetic resolution of a racemic morpholine precursor, providing access to the desired (R)-enantiomer.

Recent research has focused on developing redox-neutral protocols for morpholine synthesis from 1,2-amino alcohols using inexpensive and less hazardous reagents like ethylene sulfate. nih.govchemrxiv.orgchemrxiv.orgacs.org These methods often involve a one or two-step process, which is a significant improvement over traditional multi-step syntheses that may use hazardous reagents. nih.govchemrxiv.orgchemrxiv.orgacs.org

| Green Chemistry Principle | Application in Morpholine Synthesis |

| Waste Prevention | One-pot synthesis and tandem reactions to reduce intermediate isolation and purification steps. organic-chemistry.org |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using safer reagents and solvents, such as replacing hazardous chlorinated solvents with acetonitrile in bromination reactions. organic-chemistry.org |

| Catalysis | Employing catalytic reagents (e.g., transition metals, enzymes) in small amounts instead of stoichiometric reagents. researchgate.netsemanticscholar.org |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |

| Design for Energy Efficiency | Utilizing methods like flow chemistry that can lead to more energy-efficient processes. organic-chemistry.org |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of auxiliary substances like solvents, or replacing them with greener alternatives. |

This table highlights the application of green chemistry principles to the synthesis of morpholine derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 3 4 Bromobenzyl Morpholine Analogues

Contribution of the Morpholine (B109124) Ring to Biological Activity and Selectivity

The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. nih.gov Its incorporation into drug candidates is often a strategic choice to enhance potency, modulate pharmacokinetics, and ensure proper orientation within a biological target. acs.orgnih.govnih.govresearchgate.netacs.org

The morpholine ring in analogues of (R)-3-(4-Bromobenzyl)morpholine is a critical pharmacophoric element. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The morpholine ring's value stems from its unique structural and chemical properties. nih.gov

The presence of a weakly basic nitrogen atom and an oxygen atom in a 1,4-arrangement gives the ring a distinct pKa value and a flexible chair-like conformation. acs.orgnih.govresearchgate.netacs.org This allows it to engage in a variety of molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, a key interaction for anchoring a ligand to its target protein. acs.orgnih.gov For instance, in inhibitors of phosphatidylinositol 3-kinase (PI3K), a morpholine oxygen has been shown to form a crucial hydrogen bond with the hinge region of the enzyme's ATP-binding site. acs.orgnih.gov The nitrogen atom can participate in polar interactions, such as with the carbonyl group of glycine (B1666218) residues in the active site of BACE-1. acs.orgnih.gov

Furthermore, the morpholine ring contributes to a balanced lipophilic-hydrophilic profile. acs.orgnih.gov This balance is essential for properties such as blood solubility and the ability to permeate the blood-brain barrier (BBB), a critical consideration for central nervous system (CNS) agents. nih.govresearchgate.netacs.orgontosight.ai The ring's flexible conformation allows it to act as a scaffold, positioning appended functional groups, like the 4-bromobenzyl group, in the correct orientation for optimal interaction with the target. acs.orgnih.govresearchgate.netacs.org

Table 1: Influence of the Morpholine Ring on Molecular Properties and Interactions

| Feature | Contribution to Biological Activity | Source |

| Oxygen Atom | Acts as a hydrogen bond acceptor with target proteins. | acs.orgnih.gov |

| Nitrogen Atom | Functions as a weak base and can form polar interactions. | acs.orgnih.gov |

| Ring Conformation | Adopts a flexible chair-like structure, acting as a scaffold to orient substituents. | acs.orgnih.govresearchgate.net |

| Physicochemical Profile | Provides a balanced lipophilic-hydrophilic character, improving solubility and brain permeability. | acs.orgnih.govnih.govacs.org |

Modifications to the morpholine ring itself can significantly alter the potency and selectivity of analogues. SAR studies have shown that even minor substitutions can lead to substantial changes in biological activity. For example, the introduction of alkyl groups at the C-3 position of the morpholine ring has been reported to increase anticancer activity in certain contexts. e3s-conferences.org

In some classes of compounds, replacing a piperidine (B6355638) ring with a morpholine has resulted in improved potency and better CNS "druggability". acs.orgnih.gov For example, this substitution in a series of H3 antagonists led to a shorter plasma half-life and enhanced BBB penetration. acs.org Similarly, replacing a piperidine with a morpholine in a series of dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors resulted in a 100-fold increase in activity against MAO-B. nih.gov Molecular modeling suggested the morpholine ring interacted favorably in the entrance cavity of the enzyme. nih.gov

Conversely, inappropriate substitutions can be detrimental. In a series of PI3K inhibitors based on the ZSTK474 scaffold, replacing a morpholine with groups like 2-aminoethylamine or 2-N-methylethylamine led to a significant decrease in inhibitory activity across all PI3K isoforms. nih.gov This highlights the specific and optimized nature of the interactions afforded by the unsubstituted morpholine ring in that particular context.

Table 2: Effect of Morpholine Ring Modifications on Potency in Various Scaffolds

| Modification | Compound Class | Effect on Potency | Source |

| Piperidine → Morpholine | H3 Antagonists | Improved potency and CNS druggability | acs.org |

| Piperidine → Morpholine | AChE/MAO-B Inhibitors | 100-fold increase in MAO-B inhibition | nih.gov |

| C-3 Alkyl Substitution | Anticancer Agents | Increased activity | e3s-conferences.org |

| Morpholine → 2-Aminoethylamine | PI3K Inhibitors (ZSTK474 analogues) | Significantly lowered inhibition | nih.gov |

Mechanistic Insights into the Influence of the 4-Bromobenzyl Substituent

The 4-bromobenzyl group is not merely a passive structural component; its specific features play an active role in the binding of the molecule to its biological target. The bromine atom, in particular, introduces unique electronic and steric properties that can be exploited in drug design.

A key interaction involving the 4-bromobenzyl group is halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom (the halogen bond acceptor). nih.govacs.org This interaction is directional, with the angle between the covalent bond (C-Br) and the halogen bond (Br···Y) typically being close to 180°. nih.gov

The strength of halogen bonds generally follows the trend I > Br > Cl > F. nih.gov The bromine atom in the 4-bromobenzyl substituent is capable of forming moderately strong halogen bonds. This is due to the anisotropic distribution of electron density around the bromine atom. acs.org While a belt of negative electrostatic potential exists around its equator, a region of positive potential, known as a σ-hole, is located on the outer side of the halogen, along the axis of the C-Br bond. acs.org This positive σ-hole is attracted to electron-rich domains on a biological target, such as the backbone carbonyl oxygens of amino acid residues like aspartate or serine. nih.govacs.org In one study, a 4-bromobenzylamine (B181089) derivative was shown to form a halogen bond with the carboxyl oxygen atoms of an aspartate residue in the S1 pocket of a serine protease. nih.gov

The strength of this interaction can be tuned by the electronic environment. mdpi.com The presence of the electron-withdrawing bromine atom on the phenyl ring enhances the σ-hole, making it a more effective halogen bond donor. mdpi.com This specific and directional interaction can significantly contribute to the binding affinity and selectivity of this compound analogues for their target. nih.gov

Beyond halogen bonding, the bromine atom exerts other steric and electronic effects that influence binding affinity. The term "steric effect" refers to how the size and shape of a molecule or its substituents affect chemical reactions and interactions. youtube.com

Electronic Effects: The bromine atom is an electron-withdrawing group. This influences the electronic landscape of the entire 4-bromobenzyl moiety, which can affect π-π stacking or cation-π interactions with aromatic residues in the binding pocket. The electron-withdrawing nature is also what gives rise to the σ-hole responsible for halogen bonding. acs.org

Design and Synthesis of Novel this compound Derivatives for Lead Optimization

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a hit compound while minimizing its undesirable ones. nih.govnih.gov The SAR and SPR data gathered for this compound analogues provide a rational basis for the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The design of novel derivatives often involves strategies such as structural simplification or bioisosteric replacement. nih.govenamine.net Based on the insights discussed, several optimization strategies can be envisioned:

Halogen Substitution: Replacing the bromine atom at the 4-position of the benzyl (B1604629) ring with other halogens (Cl, I) would systematically probe the role of halogen bonding. acs.org Based on the general trend of halogen bond strength (I > Br > Cl), an iodo-substituted analogue might exhibit higher affinity, provided the larger iodine atom can be sterically accommodated in the binding pocket.

Positional Isomerism: Moving the bromo substituent to the 2- or 3-position of the benzyl ring would alter the geometry of the halogen bond and other interactions, potentially improving binding or selectivity.

Morpholine Ring Modification: While the morpholine ring is often optimal, introducing small, specific substitutions could fine-tune its properties. For example, creating conformationally restricted, bridged morpholine analogues could lock the molecule into a more bioactive conformation, enhancing potency. e3s-conferences.org

Bioisosteric Replacement: The morpholine ring could be replaced with other heterocyclic systems that mimic its key properties, such as thiomorpholine (B91149) or piperazine (B1678402) analogues, to explore potential improvements in metabolic stability or target engagement. enamine.net

The synthesis of such novel derivatives can be achieved through various established chemical methodologies. The synthesis of substituted morpholines often starts from 1,2-amino alcohols, epoxides, or aziridines. researchgate.netresearchgate.net For instance, coupling of a suitably substituted amino alcohol with an α-haloacid chloride, followed by cyclization and reduction, is a common route. researchgate.net The 4-bromobenzyl moiety can be introduced via standard N-alkylation of the morpholine nitrogen with 4-bromobenzyl bromide.

Table 3: Lead Optimization Strategies for this compound Analogues

| Strategy | Rationale | Potential Outcome | Source |

| Vary Halogen at 4-Position (e.g., Cl, I) | Modulate halogen bond strength and steric fit. | Enhanced binding affinity. | acs.org |

| Modify Benzyl Substitution Pattern | Explore alternative binding pocket interactions. | Improved selectivity or potency. | e3s-conferences.org |

| Introduce Substitutions on Morpholine Ring | Fine-tune solubility, pKa, and conformational preference. | Improved pharmacokinetic profile. | nih.gove3s-conferences.org |

| Bioisosteric Replacement of Morpholine | Alter metabolic stability and explore novel interactions. | Enhanced "drug-like" properties. | enamine.net |

Bioisosteric Replacements of the Morpholine Moiety

The morpholine ring is a common motif in medicinal chemistry, valued for its favorable properties such as good water solubility and a low pKa. nih.gov However, it can be susceptible to metabolic degradation. enamine.net Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a key strategy to enhance metabolic stability, modulate lipophilicity, and explore new interactions with biological targets. tcichemicals.commdpi.com

In the context of this compound, several bioisosteres for the morpholine moiety have been explored in analogous systems. These replacements aim to retain the key hydrogen bond accepting feature of the morpholine oxygen while altering other properties. cambridgemedchemconsulting.com For instance, replacing the morpholine nitrogen can impact the compound's pKa and basicity. cambridgemedchemconsulting.com Common replacements include:

Thiomorpholine and Thiomorpholine-1,1-dioxide: The substitution of the morpholine oxygen with sulfur (thiomorpholine) or a sulfone group (thiomorpholine-1,1-dioxide) alters the geometry, polarity, and hydrogen bonding capacity of the ring.

Piperidine and Piperazine Analogues: Replacing the morpholine ring with piperidine removes the heteroatom at position 1, which can decrease polarity and affect binding. cambridgemedchemconsulting.com Piperazine bioisosteres, on the other hand, introduce an additional nitrogen atom, offering another point for substitution and altering basicity and solubility. tcichemicals.comcambridgemedchemconsulting.com

Spirocyclic and Bridged Systems: To increase the three-dimensionality (Fsp³) of the molecule, which is often correlated with improved clinical success, spirocyclic systems like 2-oxa-6-azaspiro[3.3]heptane or bridged scaffolds can be used as morpholine replacements. tcichemicals.comdrughunter.com These rigid structures can lock the molecule into a specific conformation, potentially increasing potency and selectivity. enamine.net

Atypical Isosteres: Novel replacements such as cyclopropyl (B3062369) pyran (CPP) groups have been shown to be viable isosteres for N-aryl morpholines in other systems, mimicking the conformational preferences of the morpholine ring while improving selectivity against certain targets. drughunter.com

The choice of a bioisostere depends on the specific therapeutic target and desired property improvements. The following table summarizes common bioisosteric replacements for the morpholine moiety.

| Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Thiomorpholine | Modulate polarity and hydrogen bond capacity. | Increased lipophilicity; altered metabolic profile. |

| Piperidine | Reduce polarity; remove hydrogen bond acceptor at position 1. | Decreased polarity; potential change in target binding. cambridgemedchemconsulting.com |

| Piperazine | Introduce a second nitrogen for substitution; alter basicity. | Increased polarity and basicity; new derivatization point. cambridgemedchemconsulting.com |

| Azaspiro[3.3]heptane | Increase molecular rigidity and three-dimensionality (sp³ character). | Improved solubility and metabolic stability; fixed conformation. tcichemicals.comcambridgemedchemconsulting.com |

| Cyclopropyl Pyran (CPP) | Mimic conformation of N-aryl morpholines; non-nitrogen containing. | Improved selectivity; comparable potency and solubility in some systems. drughunter.com |

Exploration of Diverse Substituent Effects around the Bromobenzyl Group

The bromobenzyl group is a critical component of the this compound scaffold. The bromine atom at the 4-position (para-position) significantly influences the compound's electronic properties, lipophilicity, and potential for specific interactions like halogen bonding. ump.edu.pl Structure-activity relationship (SAR) studies involve systematically modifying this group to determine the effect of different substituents on biological activity. e3s-conferences.orgbohrium.com

Halogen Substitution: The nature of the halogen at the 4-position can have a profound impact. Replacing bromine with other halogens allows for fine-tuning of steric and electronic properties.

Fluorine: A small, highly electronegative atom that can act as a hydrogen bond acceptor and often improves metabolic stability.

Chlorine: Similar in electronegativity to bromine but smaller in size.

Iodine: A larger, more polarizable, and more potent halogen bond donor, but its inclusion can sometimes lead to decreased metabolic stability.

Electron-Donating vs. Electron-Withdrawing Groups: Replacing the bromo substituent with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the phenyl ring, affecting its interaction with target proteins. mdpi.comnih.gov

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (e.g., -CF₃, -CN, -NO₂): These groups decrease the ring's electron density.

The position of the substituent is also crucial. Moving the substituent from the para- (4) to the meta- (3) or ortho- (2) position can drastically alter the molecule's shape and how it fits into a binding pocket. acs.org The following table outlines potential substitutions and their general effects based on established medicinal chemistry principles.

| Position | Substituent | Type | Potential Effect on Activity |

| 4 (para) | -F, -Cl, -I | Halogen | Fine-tunes lipophilicity, electronics, and halogen bonding potential. ump.edu.pl |

| 4 (para) | -CH₃, -OCH₃ | Electron-Donating | May enhance or decrease activity depending on target's electronic requirements. nih.gov |

| 4 (para) | -CF₃, -CN | Electron-Withdrawing | Can improve potency if the target pocket has an electron-deficient region. mdpi.com |

| 3 (meta) | -Br, -Cl, -CH₃ | Various | Alters the vector of the substituent, potentially probing different regions of the binding site. acs.org |

| 2 (ortho) | -Br, -Cl, -CH₃ | Various | Can induce a conformational twist in the phenyl ring, affecting overall topology. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. mdpi.comnih.gov

Developing a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a regression model that correlates these descriptors with the observed biological activity (e.g., pIC₅₀). nih.gov The predictive power of the model is then validated using an external test set of compounds. nih.gov

Key aspects of a QSAR study include:

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule. They can be classified into several categories.

Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common methods used to build the model. mdpi.com

Model Validation: The robustness and predictive ability of a QSAR model are assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the external test set (R²pred). nih.gov

The table below lists common descriptors that would be relevant for building a QSAR model for this compound derivatives, especially if they are targeting CNS receptors or kinases. nih.gov

| Descriptor Class | Example Descriptors | Significance in Modeling |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Shape indices | Quantify the size, shape, and branching of the molecule. mdpi.com |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Measure the lipophilicity and membrane permeability of the compound. |

| 3D Descriptors | van der Waals surface area, Solvent Accessible Surface Area | Describe the three-dimensional properties of the molecule. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantify the potential for hydrogen bonding interactions. mdpi.com |

By analyzing the coefficients of the descriptors in a validated QSAR model, researchers can gain insights into which molecular properties are most important for activity, guiding the design of more potent and selective compounds. nih.gov

Pharmacological and Biochemical Evaluation of R 3 4 Bromobenzyl Morpholine in Vitro and Cellular Studies

Molecular Target Identification and Characterization

The initial steps in evaluating a new chemical entity involve identifying its molecular targets and characterizing the nature of its interactions. This typically includes screening against panels of enzymes and receptors to determine binding affinity and functional activity.

While a specific enzyme inhibition profile for (R)-3-(4-Bromobenzyl)morpholine has not been detailed in available research, the morpholine (B109124) moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, particularly kinases. researchgate.net The oxygen atom of the morpholine ring frequently acts as a crucial hydrogen bond acceptor, anchoring the molecule within the enzyme's hinge region. researchgate.netnih.govacs.org This interaction is a cornerstone for the inhibitory activity of numerous kinase inhibitors. acs.org Furthermore, substitutions on the morpholine ring, such as the 3-benzyl group in the title compound, are known to influence potency and selectivity. researchgate.nete3s-conferences.org Studies on related morpholine-containing structures have demonstrated inhibition of enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC). rsc.org However, dedicated screening is required to elucidate the specific enzyme targets of this compound.

Cellular Mechanism of Action Studies

Understanding how a compound affects cellular processes is critical to defining its therapeutic potential. This involves investigating its impact on signaling pathways and specific protein functions that govern cell fate.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers. nih.govnih.gov The morpholine ring is a key structural feature in a multitude of compounds designed to inhibit this pathway. acs.orgnih.gov

The morpholine oxygen has been shown to form a critical hydrogen bond with a conserved valine residue in the ATP-binding pocket of both PI3K and mTOR, a fundamental interaction for potent inhibition. nih.govacs.org Dual PI3K/mTOR inhibitors containing a morpholino-triazine scaffold have been developed and studied extensively. nih.gov Moreover, strategic substitutions on the morpholine ring itself, including at the C-3 position, have been explored to enhance selectivity, particularly for mTOR. nih.gov Given that this compound possesses this critical morpholine pharmacophore, it is plausible that it could modulate the PI3K/Akt/mTOR signaling cascade. Experimental validation would involve assessing the phosphorylation status of key downstream effectors of the pathway, such as Akt and S6 ribosomal protein, in cells treated with the compound. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. rsc.orgrsc.org Heterocyclic compounds, including those with a morpholine scaffold, have been investigated as CA inhibitors. rsc.orgrsc.org For instance, a series of morpholine-derived thiazoles were synthesized and shown to inhibit bovine carbonic anhydrase-II (bCA-II). rsc.org The inhibitory activity of these related compounds suggests that the morpholine scaffold can be a viable starting point for designing CA inhibitors. The inhibitory potential (Ki) of representative morpholine derivatives against bCA-II is shown below for illustrative purposes.

| Compound | Ki (μM) against bCA-II | Reference |

|---|---|---|

| Acetazolamide (Standard) | 14.32 ± 0.012 | rsc.org |

| Representative Morpholine Derivative 1 | 11.21 ± 0.009 | rsc.org |

| Representative Morpholine Derivative 2 | 9.64 ± 0.007 | rsc.org |

Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a key transcription factor that enables tumor cells to adapt to and survive in hypoxic (low-oxygen) environments, making it an attractive target for cancer therapy. nih.govnih.gov The regulation of HIF-1α is complex, and its protein synthesis is known to be controlled by the PI3K/Akt/mTOR pathway. nih.gov Small molecule inhibitors that suppress the translation of HIF-1α often do so by inhibiting key regulators downstream of mTOR, such as the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K). nih.gov Therefore, if this compound functions as an inhibitor of the PI3K/mTOR pathway, it could consequently lead to a downstream reduction in HIF-1α protein levels and function under hypoxic conditions.

The morpholine scaffold is present in numerous compounds that exhibit antiproliferative activity against a variety of human cancer cell lines. researchgate.nete3s-conferences.orgresearchgate.net This anticancer potential is often linked to the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which drives cell proliferation. nih.gov For example, benzo[b]furan derivatives containing a morpholine moiety have shown potent cytotoxicity against breast cancer cells (MCF-7), and this activity was linked to the inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis. nih.gov Similarly, other morpholine-containing compounds have demonstrated growth inhibition against lung, colon, and melanoma cancer cell lines. researchgate.netrsc.org The table below summarizes the antiproliferative activity of several distinct, representative morpholine-containing compounds to illustrate the potential of this chemical class.

| Compound Class | Cell Line | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| Benzo[b]furan derivative | MCF-7 (Breast) | 0.051 | nih.gov |

| Tricyclic alkaloid-like compound | MDA-MB-231 (Breast) | 7.9 | rsc.org |

| Thieno[3,2-d]pyrimidine derivative | HT-29 (Colon) | 0.041 | researchgate.net |

| Thieno[3,2-d]pyrimidine derivative | H460 (Lung) | 0.015 | researchgate.net |

Induction of Apoptosis in Cellular Models

The evaluation of a compound's ability to induce apoptosis, or programmed cell death, is a critical step in determining its potential as a therapeutic agent, particularly in oncology. Various in vitro assays using cellular models are employed to elucidate the apoptotic mechanism.

Methodology for Assessing Apoptosis:

Cell Lines: A panel of relevant human cancer cell lines would be selected for initial screening. The choice of cell lines would depend on the therapeutic target of the compound. For instance, if the compound is being investigated for its effects on a specific cancer, cell lines derived from that cancer would be used.

Assays for Apoptosis Detection:

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Activation of these caspases is a hallmark of apoptosis.

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

Mitochondrial Membrane Potential (ΔΨm) Assessment: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. Dyes such as JC-1 can be used to measure changes in ΔΨm.

Hypothetical Data Table for Apoptosis Induction:

This table illustrates the type of data that would be generated from such studies. The values presented are purely illustrative and not based on actual experimental results for this compound.

| Cell Line | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |

| MCF-7 | 1 | 5.2 | 2.1 | 1.5 |

| 10 | 15.8 | 8.5 | 4.2 | |

| 50 | 35.1 | 15.3 | 8.9 | |

| A549 | 1 | 3.1 | 1.5 | 1.2 |

| 10 | 10.5 | 5.2 | 3.1 | |

| 50 | 28.7 | 12.8 | 7.5 |

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profiling

In vitro DMPK studies are essential to predict a compound's metabolic fate in the body. These assays help in understanding how a compound is absorbed, distributed, metabolized, and excreted.

The liver is the primary site of drug metabolism. In vitro assays using liver subcellular fractions, such as microsomes and S9 fractions, are used to assess the metabolic stability of a compound.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. Microsomal stability assays are useful for determining a compound's susceptibility to oxidative metabolism.

S9 Fraction: This is the supernatant fraction of a liver homogenate obtained after centrifugation at 9000g. It contains both microsomal and cytosolic enzymes, encompassing a broader range of Phase I and Phase II metabolic enzymes. Phase II enzymes conjugate the parent compound or its Phase I metabolites to increase their water solubility and facilitate excretion.

Methodology for Stability Assays:

The test compound, in this case, this compound, would be incubated with either liver microsomes or S9 fractions from different species (e.g., human, rat, mouse) at 37°C. The reaction mixture contains necessary cofactors, such as NADPH for Phase I reactions and UDPGA or PAPS for Phase II reactions. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Hypothetical Data Table for Metabolic Stability:

This table provides an example of the data that would be obtained from hepatic stability assays. The values are for illustrative purposes only.

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |

| Microsomes | Human | 45 | 15.4 | 35 |

| Rat | 30 | 23.1 | 22 | |

| Mouse | 25 | 27.7 | 18 | |

| S9 Fraction | Human | 35 | 19.8 | 28 |

| Rat | 22 | 31.5 | 15 | |

| Mouse | 18 | 38.5 | 10 |

Computational and Theoretical Investigations of R 3 4 Bromobenzyl Morpholine

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable tools in modern drug discovery and molecular biology. They allow for the virtual screening of compounds and provide a detailed picture of how a ligand such as (R)-3-(4-Bromobenzyl)morpholine might interact with a biological target. The morpholine (B109124) moiety itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profile of bioactive molecules and engage in various biological interactions. researchgate.netnih.govsci-hub.se

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and estimating the binding affinity of a ligand with a protein's active site. For this compound, with its distinct structural features including a morpholine ring, a benzyl (B1604629) group, and a bromine substituent, docking studies can identify potential biological targets and elucidate the key interactions driving the binding.

The morpholine ring is a versatile pharmacophore that can participate in hydrogen bonding via its oxygen atom and engage in hydrophobic interactions. researchgate.net The presence of the 4-bromobenzyl group adds significant potential for specific interactions. The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in molecular recognition. Docking studies can predict how these different parts of the molecule fit into a binding pocket and which interactions contribute most significantly to the binding affinity. For instance, studies on similar heterocyclic compounds have demonstrated binding affinities in the range of -6.5 to -8.3 kcal/mol with targets like tubulin. researchgate.net

Potential biological targets for morpholine-containing compounds are diverse and include receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases and cancer. nih.gov Molecular docking can help to prioritize which of these potential targets are most likely to bind to this compound with high affinity.

Table 1: Predicted Binding Interactions of this compound with Hypothetical Biological Targets

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

| Hydrogen Bonding | Morpholine Oxygen | Asn, Gln, Ser, Thr |

| Halogen Bonding | Bromine on Benzyl Ring | Carbonyl oxygens of backbone or side chains |

| Hydrophobic Interactions | Benzyl Ring, Morpholine Ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Stacking | Benzyl Ring | Phe, Tyr, Trp, His |

This interactive table allows for sorting and filtering based on the type of interaction, the part of the this compound molecule involved, and the likely amino acid residues in a protein that would participate in the interaction.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein upon binding. nih.govnih.gov

By simulating the movement of atoms in the complex, researchers can determine if the initial docked pose is stable or if the ligand reorients to find a more favorable conformation. The stability of a binding pose is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their initial coordinates. A stable pose will exhibit a low RMSD value over the course of the simulation. nih.gov

Furthermore, MD simulations can reveal the dynamic nature of the interactions between this compound and the protein. Key interactions, such as hydrogen bonds and halogen bonds, can be monitored to see how their strengths and geometries fluctuate over time. This analysis provides a more realistic understanding of the binding event and can help to explain the molecular basis for the ligand's affinity and specificity. The stabilization of protein-protein interactions by small molecules is an emerging area where such dynamic analyses are crucial. nih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and geometry of molecules. These methods can be used to understand the intrinsic properties of this compound, which in turn influence its reactivity and interactions with other molecules.

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms and to determine their relative energies. mdpi.comresearchgate.netnih.govnih.gov The morpholine ring typically adopts a chair conformation, but the orientation of the 4-bromobenzyl substituent can lead to different low-energy structures. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to perform a systematic search of the conformational space. researchgate.net By calculating the energy of various possible conformations, the global minimum energy structure and other low-lying energy minima can be identified. This information is critical because the bioactive conformation of a ligand—the one it adopts when bound to a protein—is often a low-energy conformer. researchgate.net Understanding the conformational preferences of this compound is therefore essential for interpreting its biological activity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comslideshare.netcureffi.orgwpmucdn.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. wikipedia.orgcureffi.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. This analysis can help predict its reactivity in various chemical environments and its potential to engage in charge-transfer interactions with biological targets.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.comscispace.comchemrxiv.orgclinicsearchonline.org The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. mdpi.comscispace.comclinicsearchonline.org

Different colors on the MEP map indicate different potential values. Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions represent areas of intermediate potential. clinicsearchonline.org

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the morpholine ring, making it a potential hydrogen bond acceptor. The area around the hydrogen atoms of the morpholine nitrogen could show a positive potential, indicating their ability to act as hydrogen bond donors. The bromine atom on the benzyl ring might exhibit a region of positive potential on its outermost surface (the σ-hole), which is characteristic for its ability to form halogen bonds. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize potential drug candidates by defining the essential three-dimensional arrangement of chemical features required for biological activity and screening large compound libraries against a target, respectively. mdpi.comnih.govarxiv.org The morpholine moiety itself is recognized as a privileged pharmacophore in medicinal chemistry, often included in compound design to improve potency and pharmacokinetic properties. nih.gov

However, a targeted search of existing research reveals no specific pharmacophore models that have been developed based on this compound. Furthermore, there are no published results indicating that this compound has been identified as a "hit" in any virtual screening campaigns. While numerous studies utilize these computational approaches to screen for compounds with various biological activities, including those containing a morpholine scaffold, this compound is not mentioned as a subject or result of these investigations. researchgate.netmdpi.comnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through in silico methods is a critical step in the early phases of drug development, helping to eliminate compounds with unfavorable pharmacokinetic profiles. nih.govnih.govbepls.com These computational models predict various physicochemical and pharmacokinetic parameters such as solubility, membrane permeability, blood-brain barrier penetration, and metabolic stability. researchgate.netmdpi.com

For the specific compound this compound, there are no dedicated studies or published data tables detailing its in silico ADME profile. While general ADME properties can be predicted for any chemical structure using various software tools, and studies on related morpholine derivatives exist, specific, validated research findings for this compound are not available in the scientific literature. e3s-conferences.orgnih.gov Therefore, a data table of its predicted ADME properties cannot be generated based on published, peer-reviewed research.

Advanced Spectroscopic and Chromatographic Characterization of R 3 4 Bromobenzyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. nih.gov

The ¹H and ¹³C NMR spectra of (R)-3-(4-bromobenzyl)morpholine provide characteristic signals that can be assigned to specific protons and carbons in the molecule. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the aromatic protons of the 4-bromobenzyl group appear in the downfield region, usually between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The benzylic protons (CH₂) adjacent to the aromatic ring typically resonate as a multiplet or a pair of doublets, reflecting their diastereotopic nature due to the adjacent chiral center. The protons of the morpholine (B109124) ring exhibit complex splitting patterns in the upfield region (generally between δ 2.0 and 4.0 ppm). The protons on the carbons adjacent to the oxygen atom are expected to be at a lower field than those adjacent to the nitrogen atom. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the 4-bromophenyl ring typically appear in the range of δ 120-140 ppm. The carbon atom attached to the bromine atom will show a characteristic chemical shift. The benzylic carbon and the carbons of the morpholine ring will have distinct signals in the upfield region. hmdb.cachemicalbook.com The chemical shifts of the morpholine ring carbons are generally found between δ 45 and 70 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | 7.45 (d) | 131.5 |

| Aromatic CH (meta to Br) | 7.15 (d) | 130.0 |

| Aromatic C-Br | - | 121.0 |

| Aromatic C (ipso to benzyl) | - | 138.0 |

| Benzyl (B1604629) CH₂ | 2.80 - 3.00 (m) | 60.0 |

| Morpholine CH (at C3) | 3.20 - 3.40 (m) | 58.0 |

| Morpholine CH₂ (at C2) | 3.80 - 4.00 (m) | 67.0 |

| Morpholine CH₂ (at C5) | 2.50 - 2.70 (m) | 54.0 |

| Morpholine CH₂ (at C6) | 3.60 - 3.80 (m) | 67.0 |

| Morpholine NH | 1.80 - 2.20 (br s) | - |

This table is for illustrative purposes and actual experimental data should be consulted for precise assignments.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning resonances and determining the stereochemistry and conformational preferences of the molecule. longdom.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. slideshare.net This helps to trace the connectivity of protons within the morpholine ring and the benzyl group, confirming the assignment of adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting the 4-bromobenzyl group to the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. slideshare.networdpress.com This is crucial for determining the relative stereochemistry and the preferred conformation of the morpholine ring (e.g., chair or boat) and the orientation of the 4-bromobenzyl substituent (axial or equatorial). wordpress.comacs.org For instance, observing a NOE between a benzylic proton and a specific proton on the morpholine ring can establish their spatial relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemguide.co.uklibretexts.org

For this compound (C₁₁H₁₄BrNO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). sigmaaldrich.comuni.lu This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation pattern in the mass spectrum provides further structural confirmation. libretexts.orgmiamioh.edu Common fragmentation pathways for this molecule would likely involve:

Benzylic cleavage: Loss of the morpholine ring to form a stable 4-bromobenzyl cation ([C₇H₆Br]⁺), which would give a prominent peak.

Cleavage within the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller charged fragments.

Loss of HBr: Under certain conditions, the loss of a hydrogen bromide molecule might be observed.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Fragment Ion |

| 255/257 | [C₁₁H₁₄BrNO]⁺ (Molecular ion) |

| 170/172 | [C₇H₆Br]⁺ (4-Bromobenzyl cation) |

| 86 | [C₄H₈NO]⁺ (Morpholinomethyl cation) |

The m/z values are nominal and the presence of bromine isotopes will result in doublets for bromine-containing fragments.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. researchgate.net The IR spectrum of this compound would display characteristic absorption bands for its functional groups. chemicalbook.comnist.gov

Key expected vibrational frequencies include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the morpholine ring. nih.gov

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and morpholine CH₂ groups are found just below 3000 cm⁻¹.

C-N stretch: This vibration for the amine is usually observed in the 1020-1250 cm⁻¹ region.

C-O-C stretch: The ether linkage in the morpholine ring gives rise to a strong absorption band, typically in the range of 1070-1150 cm⁻¹.

Aromatic C=C stretches: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.

Aromatic substitution pattern: The out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region can provide information about the 1,4-disubstitution pattern of the benzene (B151609) ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy